molecular formula C20H19Cl2FN6O B2434941 N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898617-78-2

N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2434941
CAS No.: 898617-78-2
M. Wt: 449.31
InChI Key: XWBLPFJZIPZYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of chloro, fluoro, and methyl substituents on its phenyl rings, as well as a morpholino group attached to the triazine core

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2FN6O/c1-12-2-3-13(10-15(12)21)24-18-26-19(25-14-4-5-17(23)16(22)11-14)28-20(27-18)29-6-8-30-9-7-29/h2-5,10-11H,6-9H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBLPFJZIPZYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with 3-chloro-4-methylaniline in the presence of a triazine precursor under controlled conditions. The reaction is often carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholino group.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl rings, while oxidation and reduction can modify the morpholino group.

Scientific Research Applications

N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-Chloro-4-fluorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents and the presence of the morpholino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N2-(3-chloro-4-fluorophenyl)-N4-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine, also known by its CAS number 898617-78-2, is a synthetic organic compound that belongs to the class of triazines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19Cl2FN6O. The compound features a triazine ring substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H19Cl2FN6O
Molecular Weight449.3 g/mol
CAS Number898617-78-2
StructureStructure

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, modifications in the triazine structure can enhance selectivity and potency against various cancer cell lines. A study focusing on similar triazine derivatives showed promising results against human cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that triazine derivatives can inhibit the growth of several bacterial strains. A study reported that modifications to the phenyl rings could enhance antimicrobial efficacy while reducing toxicity to mammalian cells .

Kinase Inhibition

Inhibition of specific kinases is another area where this compound shows potential. The presence of morpholine and chloro groups enhances binding affinity to kinase targets. A quantitative structure-activity relationship (QSAR) analysis revealed that lipophilicity and electronic properties significantly influence kinase inhibition .

Case Studies

  • Study on Anticancer Activity : A series of triazine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that specific substitutions on the triazine core led to enhanced anticancer activity compared to standard chemotherapeutics .
  • Kinase Selectivity : In a comprehensive study assessing various triazine compounds for kinase inhibition, this compound was identified as a potent inhibitor of several kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Chloro and Fluoro Substituents : These groups enhance lipophilicity and binding affinity.
  • Morpholine Ring : Contributes to improved solubility and bioavailability.
  • Triazine Core : Essential for maintaining biological activity across different assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.